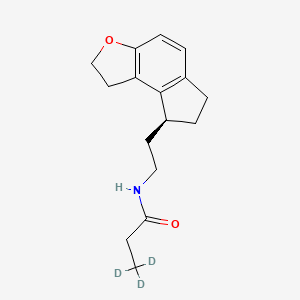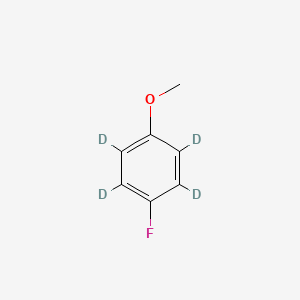
(+/-)-2-Aminohexane-1,1,1,2,3,3-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 is a deuterated analog of 2-aminohexane, where six hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 typically involves the deuteration of 2-aminohexane. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas used in the process is often recycled to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies due to its deuterium content.
Biology: The compound is used in metabolic studies to understand the role of deuterium in biological systems.
Medicine: It is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: The compound is used in the development of new materials and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound can alter the rate of enzymatic reactions, providing insights into the kinetic isotope effect. This can help identify the pathways and molecular targets involved in its biological activity.
Comparaison Avec Des Composés Similaires
(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 is unique due to its deuterium content, which distinguishes it from other similar compounds like 2-aminohexane and other deuterated amines. The presence of deuterium atoms provides increased stability and different reaction kinetics, making it valuable in various research applications.
List of Similar Compounds
- 2-Aminohexane
- Deuterated amines
- Other deuterated analogs of aliphatic amines
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C6H15N |
|---|---|
Poids moléculaire |
107.23 g/mol |
Nom IUPAC |
1,1,1,2,3,3-hexadeuteriohexan-2-amine |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/i2D3,5D2,6D |
Clé InChI |
WGBBUURBHXLGFM-LOSVJEASSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC)N |
SMILES canonique |
CCCCC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)


![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12398995.png)






![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)

![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)

